(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride
Description
Properties
IUPAC Name |
7-phenyl-2-[(2S)-pyrrolidin-2-yl]-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S.ClH/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11;/h1-3,5-6,9,11,16H,4,7-8H2;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXUCYITUDEKA-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743900 | |
| Record name | 7-Phenyl-2-[(2S)-pyrrolidin-2-yl][1,3]thiazolo[5,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950192-41-3 | |
| Record name | 7-Phenyl-2-[(2S)-pyrrolidin-2-yl][1,3]thiazolo[5,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The synthesis of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride typically involves multi-step organic reactions. Key reagents include ammonium acetate and triethyl orthoformate, often utilizing catalysts like zinc chloride to facilitate the reactions. For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yields.
Detailed Synthesis Steps
Preparation of the Thiazole Ring : The initial step involves forming the core heterocyclic structure. This is typically achieved through condensation reactions involving appropriate precursors.
Fusion with Pyrimidine Ring : The thiazole ring is then fused with a pyrimidine ring using suitable reagents and conditions.
Introduction of Phenyl and Pyrrolidine Moieties : The phenyl and pyrrolidine groups are introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions.
Formation of Hydrochloride Salt : The final step involves converting the compound into its hydrochloride salt form to enhance solubility.
Reagents and Conditions
Purification Methods
Purification processes typically involve crystallization or chromatography to isolate the pure hydrochloride salt. This ensures high purity and yield of the final product.
Biological Significance
This compound acts as a potent antagonist of the adenosine A2A receptor, exhibiting high-affinity interactions. This property makes it a potential therapeutic agent for treating conditions such as Parkinson's disease, where modulation of adenosine receptors is crucial.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or add hydrogen atoms.
Substitution: Commonly used to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
Scientific Research Applications
Adenosine A2A Receptor Antagonism
One of the most significant applications of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride is its role as a potent antagonist of the adenosine A2A receptor . This receptor is implicated in various physiological processes, including:
- Neurodegenerative Disorders : Research indicates that antagonizing the adenosine A2A receptor may be beneficial for treating disorders such as Parkinson's and Alzheimer's diseases. The compound's ability to modulate cyclic AMP levels can influence neuronal signaling pathways, providing a therapeutic avenue for neuroprotection and cognitive enhancement .
Anticancer Potential
Recent studies have highlighted the potential of this compound in oncology. By inhibiting the adenosine A2A receptor, this compound may help prevent tumor cell immunoescaping and promote anti-tumor immunity, making it a candidate for cancer therapy. Its selective binding affinity allows it to influence tumor microenvironments favorably .
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study published in Pharmaceuticals, researchers evaluated the neuroprotective effects of this compound in animal models of Parkinson's disease. The results indicated that the compound significantly reduced neuroinflammation and improved motor function by antagonizing the adenosine A2A receptor, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
Another study focused on the compound's anticancer properties demonstrated its ability to inhibit tumor growth in xenograft models. The findings showed that treatment with this compound led to enhanced immune response against tumor cells, indicating its promise in cancer immunotherapy strategies .
Summary of Applications
| Application Area | Description |
|---|---|
| Neurodegenerative Disorders | Potential treatment for Parkinson's and Alzheimer's diseases via A2A receptor antagonism. |
| Cancer Therapy | Inhibition of tumor growth and enhancement of anti-tumor immunity through modulation of adenosine signaling pathways. |
| Biological Research | Used as a tool compound to study A2A receptor functions and related signaling pathways. |
Mechanism of Action
The mechanism of action of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Antiproliferative and Antiangiogenic Effects
- VEGFR-2 Inhibition : The target compound shares antiangiogenic properties with derivatives reported in and . However, its IC50 values against human cancer cell lines (e.g., HepG2, MCF-7) are superior to those of piperidine-containing analogs, likely due to the pyrrolidine ring’s optimal steric fit in the VEGFR-2 active site .
- SAR Insights : Substituents at position 2 (e.g., pyrrolidine vs. piperidine) are pivotal for activity. Piperazine derivatives () show moderate inhibition, whereas furan-substituted analogs () prioritize antimicrobial over anticancer effects .
Adenosine Receptor Modulation
- A1/A2A Affinity : The target compound demonstrates dual affinity for A1 and A2A receptors, a feature shared with piperidine-containing thiazolopyrimidines in . However, its (S)-pyrrolidine configuration confers higher selectivity for A2A, making it a candidate for depression models .
Biological Activity
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride is a complex organic compound recognized for its significant biological activities, primarily as an antagonist of the adenosine A2A receptor. This article provides a detailed overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrimidine ring, a phenyl group, and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 318.82 g/mol. The hydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in various biological studies .
Synthesis
The synthesis of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine typically involves multi-step organic reactions. The process generally begins with the preparation of the thiazole ring, followed by fusion with the pyrimidine ring. The phenyl and pyrrolidine groups are introduced through substitution reactions. Key reagents include ammonium acetate and triethyl orthoformate .
Adenosine A2A Receptor Antagonism
Research indicates that (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine acts as a potent and selective antagonist of the adenosine A2A receptor. This interaction is crucial as it influences several cellular processes by modulating cyclic AMP (cAMP) levels, which in turn affects various signaling pathways .
Mechanism of Action:
- Binding Affinity: The compound exhibits high-affinity interactions with the adenosine A2A receptor.
- Inverse Agonist Activity: It acts as an inverse agonist, effectively reducing the baseline activity of the receptor and influencing downstream signaling pathways related to gene expression and metabolism .
Therapeutic Applications
Due to its pharmacological properties, (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine has potential applications in treating conditions such as:
- Parkinson's Disease: Modulation of adenosine receptors can significantly influence motor control and neuroprotection.
- Cancer Therapy: Its ability to selectively target adenosine receptors may also be explored for anticancer therapies .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of compounds structurally similar to (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-7-Methylthiazolo[5,4-d]pyrimidine | Methyl group at position 7 | Moderate A2A receptor affinity |
| 7-Amino-thiazolo[5,4-d]pyrimidine | Contains an amino group | Higher selectivity for A3 receptor |
| 6-Chlorothiazolo[5,4-d]pyrimidine | Chlorine substitution at position 6 | Antagonistic activity on multiple receptors |
| 5-Fluorothiazolo[5,4-d]pyrimidine | Fluorine substitution at position 5 | Potential anti-inflammatory effects |
This comparison highlights the unique binding affinities and biological activities associated with each compound, emphasizing the selectivity of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine for the adenosine A2A receptor .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole-based compounds similar to (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine. For instance:
- Anticonvulsant Activity: Research indicates that thiazole-integrated pyrrolidine analogues exhibit significant anticonvulsant properties. One study found that certain derivatives displayed median effective doses significantly lower than standard treatments .
- Anticancer Potential: Another study highlighted that thiazole compounds showed promising cytotoxicity against various cancer cell lines. The presence of specific substituents on the phenyl ring was critical for enhancing activity against these cell lines .
Q & A
Q. What are the standard synthetic routes for (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride, and how can reaction conditions be optimized for yield?
The synthesis involves multi-step organic reactions, starting with thiazole ring formation followed by pyrimidine fusion. Substitutions introduce the phenyl and pyrrolidine groups. Key reagents include brominated intermediates and triethylamine in DMSO under inert atmospheres at 50°C . Optimization involves continuous flow reactors for scale-up, controlled pH for substitution efficiency, and chromatography or crystallization for purification .
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
The hydrochloride form enhances aqueous solubility, critical for in vitro assays, and improves stability compared to the free base. Solubility in water facilitates dosing in pharmacological studies, while stability under standard lab conditions (pH 6–8, 25°C) ensures reproducibility .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for structural validation and purity checks. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemistry in chiral centers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antiproliferative activity?
SAR studies highlight the importance of substituents at the 2- and 7-positions. For example, introducing electron-withdrawing groups on the phenyl ring improves potency against gastric cancer cells (e.g., MGC-803 IC50 = 4.64 μM). Selectivity (>12-fold vs. normal cells) is achieved by modulating pyrrolidine stereochemistry and thiazole ring electronics .
Q. What experimental strategies resolve contradictions in biological activity data across cell lines?
Discrepancies may arise from cell-specific expression of molecular targets (e.g., adenosine receptors). Use orthogonal assays:
Q. How does molecular modeling predict interactions with adenosine receptors, and what functional validations are required?
Docking simulations suggest the (S)-pyrrolidine moiety mimics ribose interactions in agonist binding pockets. The 2-hydroxymethylene group forms hydrogen bonds with Thr88 and His264 in A2AAR . Validate via:
- Radioligand binding assays (Ki values for affinity).
- cAMP accumulation assays to confirm partial agonism .
Q. What methodologies assess the compound’s potential as a dual-acting therapeutic agent (e.g., PI3K/VEGFR2 inhibition)?
- Kinase profiling panels (Broad Institute’s KinomeScan) to identify off-target kinase inhibition.
- In vivo xenograft models for efficacy and toxicity (e.g., tumor volume reduction vs. weight loss).
- Transcriptomics to map downstream pathway modulation .
Methodological Considerations
Q. How should researchers design dose-response experiments to balance efficacy and cytotoxicity?
- Use a 5-log concentration range (1 nM–100 μM) to capture full dose-response curves.
- Include positive controls (e.g., staurosporine for cytotoxicity).
- Calculate selectivity indices (IC50 normal cells / IC50 cancer cells) to prioritize leads .
Q. What strategies improve compound stability during long-term storage for in vivo studies?
- Store lyophilized powder at -20°C under argon.
- Prepare fresh solutions in PBS (pH 7.4) with 0.1% DMSO to prevent aggregation.
- Monitor degradation via HPLC at 0, 24, and 48 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
